

optimizing HPG1860 dosage for maximum efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

[Get Quote](#)

Technical Support Center: HPG1860

This technical support center provides guidance and answers to frequently asked questions regarding the experimental use and dosage optimization of **HPG1860**, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **HPG1860** and what is its mechanism of action?

A1: **HPG1860** is a structurally novel, non-bile acid, full agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating the expression of genes involved in bile acid homeostasis, inflammation, fibrosis, and lipid and glucose metabolism.[1][4][5] By activating FXR, **HPG1860** modulates these pathways, making it a promising therapeutic candidate for conditions such as non-alcoholic steatohepatitis (NASH).[1][6]

Q2: What are the key differences between **HPG1860** and first-generation FXR agonists?

A2: **HPG1860** is a next-generation, non-bile acid FXR agonist.[4][5][7] This structural difference is significant, as some first-generation bile acid-derived FXR agonists have been associated with side effects. **HPG1860** has shown a favorable safety profile in clinical trials, notably with no significant increases in LDL-cholesterol at therapeutic doses, a concern with some other FXR agonists.[2][4][7]

Q3: What preclinical evidence supports the efficacy of **HPG1860**?

A3: In preclinical studies using mouse models of NASH (high-fat diet and carbon tetrachloride-induced), **HPG1860** demonstrated significant efficacy.^{[4][6]} It was shown to improve liver fibrosis and Non-alcoholic Fatty Liver Disease (NAFLD) Activity Scores (NAS).^{[4][6]} Specifically, at doses of 1, 3, and 10 mg/kg, **HPG1860** substantially decreased markers of liver injury such as ALT and AST, reduced steatosis in a dose-dependent manner, and alleviated liver inflammation.^[6]

Q4: What is the recommended starting dose for in-human studies?

A4: Based on Phase I and II clinical trial data, dose-ranging studies are recommended. In a Phase IIa study in NASH patients, doses of 3 mg, 5 mg, and 8 mg administered orally once daily were evaluated.^{[4][7][8]} The 8 mg dose showed the most significant reduction in liver fat content.^{[4][5]} However, the incidence of pruritus (itching) was also highest at this dose.^{[4][7]} Therefore, the optimal starting dose for a new study would depend on the specific research question and patient population, balancing efficacy with tolerability.

Q5: What are the expected pharmacokinetic properties of **HPG1860**?

A5: **HPG1860** exhibits a favorable pharmacokinetic profile with good oral bioavailability, ranging from 52.1% to 77.2% across multiple preclinical species.^{[4][6]} Phase I studies in healthy volunteers confirmed a favorable PK profile for once-daily oral dosing.^[2]

Troubleshooting Guide

Issue 1: Suboptimal efficacy observed in an in vivo experiment.

- Possible Cause 1: Incorrect Dosage.
 - Recommendation: Review the preclinical data. In mouse models of NASH, efficacy was observed at doses of 1, 3, and 10 mg/kg.^[6] Ensure that the dose used in your experiment is within this range and has been appropriately scaled for the animal model being used.
- Possible Cause 2: Insufficient Duration of Treatment.

- Recommendation: The Phase IIa clinical trial in humans was conducted over a 12-week period.^{[4][7]} Ensure your experimental timeline is sufficient to observe a therapeutic effect.
- Possible Cause 3: Model Selection.
 - Recommendation: **HPG1860** has been shown to be effective in high-fat diet and CCl₄-induced NASH models.^{[4][6]} If you are using a different model, the pathological pathways may differ, potentially affecting the efficacy of an FXR agonist.

Issue 2: High incidence of pruritus observed in a clinical study.

- Possible Cause: Dose is too high.
 - Recommendation: Pruritus is a known side effect of FXR agonists. In the Phase IIa RISE study, the incidence of treatment-related pruritus increased with the dose of **HPG1860** (9.1% at 3 mg, 9.5% at 5 mg, and 27.3% at 8 mg).^{[4][7]} Consider evaluating a lower dose or implementing a dose-titration strategy to improve tolerability.

Issue 3: Lack of significant change in LDL-cholesterol.

- This is an expected finding. Unlike some other FXR agonists, **HPG1860** has not been associated with significant increases in LDL-cholesterol at the doses tested in clinical trials (3 mg, 5 mg, and 8 mg).^{[4][7]} This is considered a favorable aspect of its safety profile.

Data Summary Tables

Table 1: Summary of **HPG1860** Phase IIa "RISE" Clinical Trial Efficacy Results

Dosage (once daily)	Mean Relative Change in Liver Fat Content (LFC) at Week 12	p-value vs. Placebo
Placebo	+0.68%	-
3 mg	-20.15%	0.004 ^[4]
5 mg	-7.08%*	0.244 ^{[4][5]}
8 mg	-38.64%	<0.0001 ^{[4][5]}

*Note: The relatively reduced efficacy in the 5 mg cohort may be due to the lower baseline LFC in that group compared to other cohorts.[\[4\]](#)[\[5\]](#)

Table 2: Summary of **HPG1860** Phase IIa "RISE" Clinical Trial Tolerability Data

Dosage (once daily)	Incidence of Treatment-Related Pruritus
3 mg	9.1% [4] [7]
5 mg	9.5% [4] [7]
8 mg	27.3% [4] [7]

Table 3: Summary of **HPG1860** Phase I Multiple Ascending Dose (MAD) Pharmacodynamic Data

Dosage (once daily for 14 days)	Decrease in C4 Biomarker vs. Placebo
5 mg	93.1% [2]
10 mg	97.0% [2]
20 mg	97.6% [2]

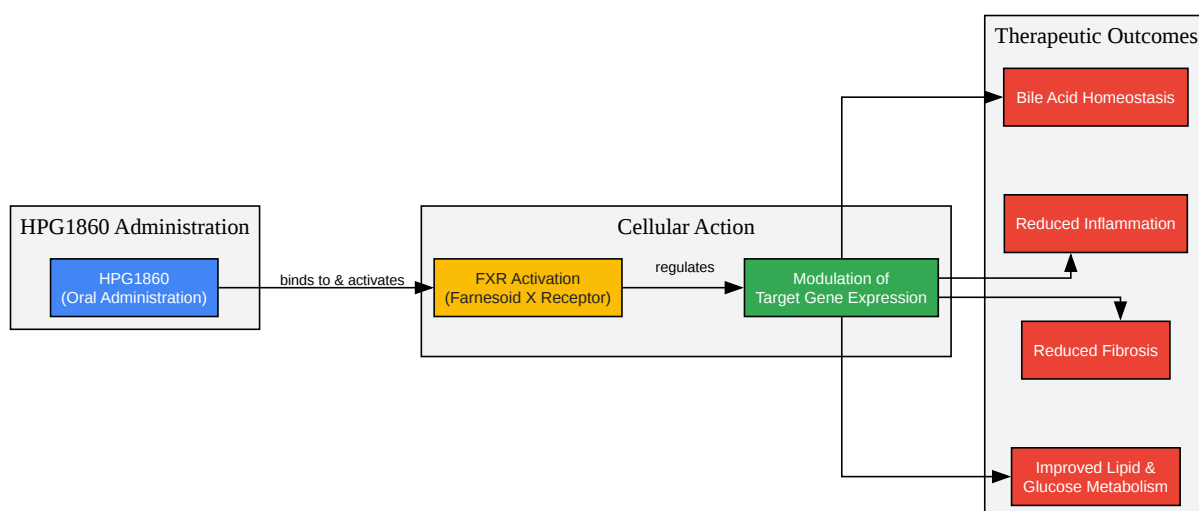
Experimental Protocols

Protocol: Phase IIa "RISE" Clinical Trial for **HPG1860** in NASH Patients

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[\[7\]](#)[\[9\]](#)
- Participants: 87 adult patients with presumed non-cirrhotic non-alcoholic steatohepatitis (NASH).[\[7\]](#)[\[10\]](#)
- Treatment Arms:
 - **HPG1860** 3 mg, orally, once daily[\[8\]](#)[\[9\]](#)
 - **HPG1860** 5 mg, orally, once daily[\[8\]](#)[\[9\]](#)

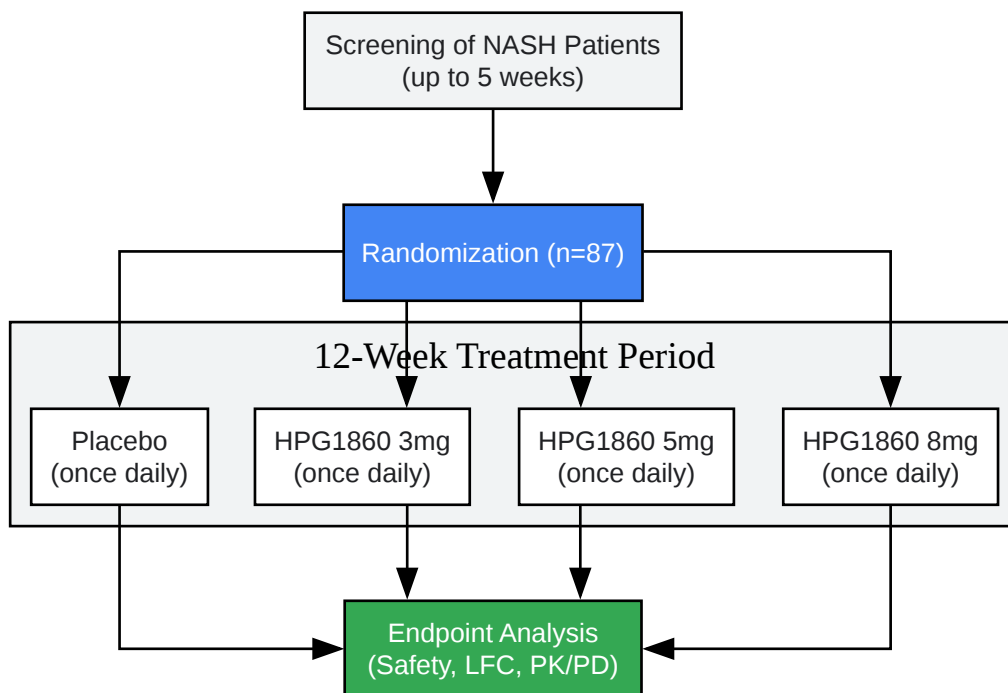
- **HPG1860** 8 mg, orally, once daily[8][9]
- Placebo, orally, once daily[9]
- Duration: 12 weeks of treatment.[8]
- Primary Endpoint: Safety and tolerability of **HPG1860**. [4][7][8]
- Secondary Endpoints:
 - Percent change from baseline in liver fat content (LFC) measured by MRI proton density fat fraction (MRI-PDFF).[4][7]
 - Plasma pharmacokinetics of **HPG1860**. [4][7]
 - Pharmacodynamic parameters and serum NASH biomarkers.[4][7]

Visualizations

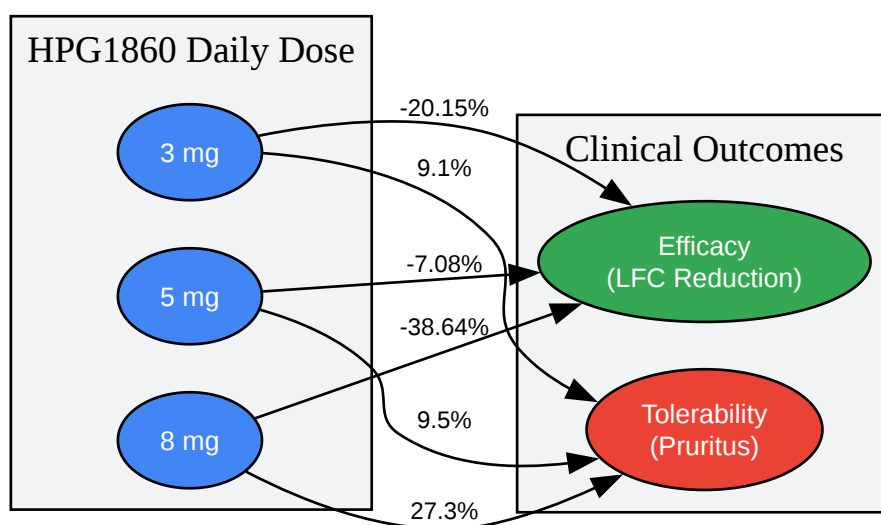


[Click to download full resolution via product page](#)

Caption: **HPG1860** activates FXR to regulate genes, leading to therapeutic effects.

[Click to download full resolution via product page](#)

Caption: Workflow of the Phase IIa RISE clinical trial for **HPG1860**.

[Click to download full resolution via product page](#)

Caption: Relationship between **HPG1860** dosage, efficacy, and tolerability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of HPG1860 - BioSpace [biospace.com]
- 3. Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEPAGENE [hepagene.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. biospace.com [biospace.com]
- 8. Hepagene begins Phase IIa clinical trial of HPG1860 to treat NASH [clinicaltrialsarena.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Hepagene Therapeutics to Present at the European Association for the Study of the Liver (EASL) Congress 2023 - BioSpace [biospace.com]
- To cite this document: BenchChem. [optimizing HPG1860 dosage for maximum efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#optimizing-hpg1860-dosage-for-maximum-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com